molecular formula C63H88CoN14O14P B1256425 Cyanocobalamin (B12), analytical standard

Cyanocobalamin (B12), analytical standard

Cat. No. B1256425
M. Wt: 1355.4 g/mol
InChI Key: FDJOLVPMNUYSCM-QJRSUKKJSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin B refers to several water soluble vitamins often found together in foods, all of which are necessary for normal growth and metabolism, but none of which are synthesized in adequate amounts by humans. The common forms of vitamin B include vitamin B1 (thiamine), B2 (riboflavin), B3 (niacin), B6 (pyridoxine) and B12 (cyanocobalamin). Except for niacin (when given in high doses), there is no evidence that the other B vitamins, in physiologic or even super-physiologic, high doses, cause liver injury or jaundice. The major forms of vitamin B and selected other water soluble vitamins (biotin, pantothenic acid, choline) are discussed briefly in this record.

Scientific Research Applications

  • Analytical Method Development : A novel analytical method for cyanocobalamin determination was developed using stable isotope dilution liquid chromatography electrospray tandem mass spectrometry. This method could be applied for the determination of trace levels of cyanocobalamin in multivitamin supplements with high accuracy and precision, indicating its potential as a reference method for such determinations in multivitamins and food supplements (D'ulivo et al., 2017).

  • Electrocatalysis Research : Cyanocobalamin has been identified as a robust electrocatalyst for water oxidation under neutral conditions, demonstrating a faradaic efficiency of 97.50%. This finding highlights its potential in the field of catalysis and renewable energy research (Shahadat et al., 2020).

  • Bioorganic Chemistry : Research on cyanocobalamin conjugates has shown that its solubility and stability in various media can be significantly enhanced through conjugation, providing insights into the design of future prodrugs and similar conjugated moieties using Vitamin B12 (Wang et al., 2007).

  • Electrochemical Detection : A carbon paste electrode has been developed for the sensitive and selective detection of cyanocobalamin, based on the electroreduction of the Co(III) center in Vitamin B12. This method shows promise for quantifying Vitamin B12 in pharmaceutical products and biological media (Tomčík et al., 2004).

  • HPLC Methods for Vitamin Analysis : A high-performance liquid chromatography method with visible detection has been used to quantitatively analyze cyanocobalamin in multivitamin tablets, showing good accuracy and precision. This method could be applied to a variety of commercial multivitamin samples (Matsumoto et al., 2012).

  • Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) Method : A sensitive LC method coupled with ICP-MS has been developed for determining Vitamin B12, showing good repeatability and excellent linearity, useful for determining ultra-trace concentrations of Vitamin B12 in dietary supplements and fortified food products (Raju et al., 2013).

properties

Product Name

Cyanocobalamin (B12), analytical standard

Molecular Formula

C63H88CoN14O14P

Molecular Weight

1355.4 g/mol

IUPAC Name

cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

FDJOLVPMNUYSCM-QJRSUKKJSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyanocobalamin (B12), analytical standard
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